(4-[3-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride
Description
(4-[3-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride is a synthetic organic compound featuring a tetrahydropyran (oxane) ring substituted with a 3-(trifluoromethyl)phenylmethyl group and a methanamine moiety. Its molecular formula is C₁₃H₁₇ClF₃NO (CAS: 1803591-16-3), with a molecular weight of 307.73 g/mol.
Properties
IUPAC Name |
[4-[[3-(trifluoromethyl)phenyl]methyl]oxan-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO.ClH/c15-14(16,17)12-3-1-2-11(8-12)9-13(10-18)4-6-19-7-5-13;/h1-3,8H,4-7,9-10,18H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOATEJOYDOMOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC(=CC=C2)C(F)(F)F)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380300-85-5 | |
| Record name | 2H-Pyran-4-methanamine, tetrahydro-4-[[3-(trifluoromethyl)phenyl]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1380300-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-[3-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride typically involves the reaction of 4-(trifluoromethyl)benzylamine with appropriate reagents under controlled conditions . One common method involves the use of trifluoromethylbenzylamine as a starting material, which undergoes a series of reactions including nucleophilic substitution and cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, purification, and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
(4-[3-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
(4-[3-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-[3-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Structural Implications :
- 3-Position (Target Compound) : Meta-substitution balances electronic effects and steric bulk, favoring interactions with hydrophobic enzyme pockets.
- 4-Position : Para-substitution may improve solubility due to symmetrical charge distribution but could reduce target specificity .
- 2-Position : Steric clash between the -CF₃ group and oxane ring may destabilize the molecule in aqueous environments .
Substituent Variations: Trifluoromethyl vs. Methyl
Replacing -CF₃ with -CH₃ alters hydrophobicity and electronic properties:
*Calculated using ChemDraw.
Functional Impact :
- -CF₃ : Enhances membrane permeability and prolongs half-life due to fluorine’s inductive effect.
- -CH₃ : Increases metabolic vulnerability but may improve aqueous solubility .
Other Structural Analogues
- 4,4-Difluoro-1-methylcyclohexan-1-amine HCl (CAS: N/A): Features a cyclohexane ring instead of oxane, reducing conformational flexibility. This may limit binding to planar enzyme active sites .
- 2-Phenylthiazole-4-carboxylic Acid : Lacks the amine moiety, shifting applications from CNS targeting to antimicrobial or anti-inflammatory uses .
Research Findings and Data Gaps
- Commercial Availability : The 4-CF₃ isomer is widely marketed (€325/50mg), while the 3-CF₃ isomer is less commonly listed, suggesting higher synthesis complexity .
- Toxicological Data: No explicit studies are reported for the target compound or its analogues in the provided evidence. Caution is advised in handling .
- Pharmacological Potential: Structural similarities to piperidine-based amines (e.g., fentanyl derivatives) imply possible opioid receptor activity, but this remains unverified .
Biological Activity
(4-[3-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride, also known by its CAS number 1380300-85-5, is a compound that has garnered interest in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
- Molecular Formula : C14H19ClF3NO
- Molecular Weight : 309.76 g/mol
- IUPAC Name : (4-{[3-(trifluoromethyl)phenyl]methyl}oxan-4-yl)methanamine hydrochloride
The biological activity of this compound is primarily linked to its interactions with specific biological targets, including receptors involved in neuroinflammation and cellular signaling pathways.
- NLRP3 Inflammasome Inhibition : Recent studies have indicated that compounds similar to (4-[3-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine can inhibit the NLRP3 inflammasome, which plays a crucial role in neuroinflammatory responses. This inhibition can mitigate conditions such as Alzheimer's disease and other neurodegenerative disorders .
- Neuroprotective Effects : The compound has shown potential neuroprotective effects in models of ischemia and oxidative stress. It appears to enhance autophagic processes and reduce neuronal apoptosis, suggesting a beneficial role in protecting neuronal health under stress conditions .
Case Studies
- Neuroinflammation Models :
- Oxidative Stress Reduction :
Table 1: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
